N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
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Description
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H18N2O4S2 and its molecular weight is 402.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Impurities in Drug Development
Research has been conducted on the synthesis of omeprazole, a compound with a related structure, focusing on novel methods and the study of pharmaceutical impurities of proton pump inhibitors. This study aims to provide insight into the development of proton pump inhibitors and emphasizes the synthesis of various pharmaceutical impurities, which can be utilized for further studies in various aspects, including as standard impurities in marketed formulations (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
DNA Binding and Imaging Agents
Investigations into Hoechst 33258 and its analogues, which share a similar benzimidazole component, have explored their use as fluorescent DNA stains and in cellular imaging due to their strong binding to the minor groove of double-stranded DNA. These studies have implications for the use of related compounds in molecular biology and medicine, including as potential radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Advanced Drug Delivery Systems
Research on nanoformulations for the cardiovascular system includes the development of delivery systems for small organic compounds and nanoparticles. This review evaluates options for therapeutic delivery to the cardiovascular system, indicating the potential for compounds with similar structures to play a role in treating a variety of diseases, including atherosclerosis and ischemic-reperfusion injury (Geldenhuys, Khayat, Yun, & Nayeem, 2017).
Medicinal Chemistry and Heterocyclic Compounds
Benzothiazole derivatives, similar in structure to the queried compound, show a variety of pharmacological activities with less toxic effects. These activities include antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anticancer properties. This highlights the benzothiazole scaffold as an important moiety in medicinal chemistry, underscoring the potential for related compounds in various therapeutic applications (Bhat & Belagali, 2020).
Optoelectronic Materials
Research into quinazolines and pyrimidines, which are core components of the queried compound, reports their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This underscores the potential of related compounds in the creation of novel optoelectronic materials, highlighting the diverse applications beyond pharmaceuticals (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Properties
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-12-10-14(6-9-17(12)25-2)16-11-26-19(20-16)21-18(22)13-4-7-15(8-5-13)27(3,23)24/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDOFVACWIQIDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.